Seiridin

Description

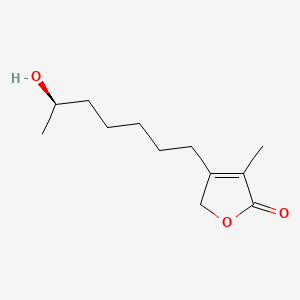

Structure

2D Structure

3D Structure

Properties

CAS No. |

103963-34-4 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

3-[(6R)-6-hydroxyheptyl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C12H20O3/c1-9(13)6-4-3-5-7-11-8-15-12(14)10(11)2/h9,13H,3-8H2,1-2H3/t9-/m1/s1 |

InChI Key |

SPMSMOKNNWFXOX-SECBINFHSA-N |

SMILES |

CC1=C(COC1=O)CCCCCC(C)O |

Isomeric SMILES |

CC1=C(COC1=O)CCCCC[C@@H](C)O |

Canonical SMILES |

CC1=C(COC1=O)CCCCCC(C)O |

Synonyms |

seiridin |

Origin of Product |

United States |

Ii. Origin and Producers of Seiridin and Its Analogs

Fungal Bioproduction of Seiridin

This compound and its analogs are naturally occurring secondary metabolites produced by certain fungal species, notably those associated with canker diseases in cypress trees.

Primary Producer: Seiridium cardinale

The fungus Seiridium cardinale is identified as a primary producer of this compound, which acts as a major phytotoxin researchgate.net. This fungus is the causal agent of cypress canker disease and is considered the most damaging of the Seiridium species researchgate.netarizona.edu. S. cardinale produces this compound and isothis compound in in vitro cultures nih.govcabidigitallibrary.org.

Associated Fungal Species: Seiridium cupressi and Seiridium unicorne

Beyond S. cardinale, this compound and its closely related analog, isothis compound, are also produced by other fungal species within the Seiridium genus, specifically Seiridium cupressi and Seiridium unicorne nih.govmdpi.comcore.ac.ukmdpi.com. These three Seiridium species are collectively linked to canker diseases affecting cypress trees, particularly Cupressus sempervirens L. in the Mediterranean basin arizona.educore.ac.ukresearchgate.net. Additionally, cultures of Seiridium cardinale, S. cupressi, and S. unicorne have been found to produce hydroxylated derivatives, such as 7'-hydroxythis compound and 7'-hydroxyisothis compound mdpi.com. S. cupressi is also known to produce other major toxins, including the 14-macrolide seiricuprolide and cyclopaldic acid mdpi.com.

The fungal producers of this compound and its analogs are summarized in the table below:

| Fungal Species | Primary Metabolites Produced | Associated Disease |

| Seiridium cardinale | This compound, Isothis compound, 7'-Hydroxythis compound, 7'-Hydroxyisothis compound researchgate.netnih.govcabidigitallibrary.orgmdpi.com | Cypress Canker Disease researchgate.netarizona.edu |

| Seiridium cupressi | This compound, Isothis compound, Seiricuprolide, Cyclopaldic acid, 7'-Hydroxythis compound, 7'-Hydroxyisothis compound nih.govmdpi.comcore.ac.ukmdpi.commdpi.com | Cypress Canker Disease arizona.educore.ac.ukresearchgate.net |

| Seiridium unicorne | This compound, Isothis compound, 7'-Hydroxythis compound, 7'-Hydroxyisothis compound nih.govmdpi.comcore.ac.ukmdpi.com | Cypress Canker Disease arizona.educore.ac.ukresearchgate.net |

Biosynthetic Pathways and Precursors

The formation of this compound, a butenolide, is understood to involve complex metabolic pathways, primarily drawing from polyketide and fatty acid biosynthesis.

Elucidation of this compound Biosynthesis

While the precise, step-by-step enzymatic elucidation of this compound's biosynthesis is not extensively detailed in publicly available research, its classification as a butenolide offers insights into its likely origin. Butenolides are known to be derived from polyketide pathways mdpi.comdntb.gov.ua. Research has also explored the enantioselective synthesis of this compound, which has facilitated the production of large quantities of the toxin for research purposes bugwoodcloud.org.

Role of Polyketide and Fatty Acid Metabolic Pathways

This compound and isothis compound are characterized as Δα,β-butenolides nih.govmdpi.comcore.ac.ukmdpi.com. The core structure of butenolides is based on 2-furanone, also known as γ-crotonolactone wikipedia.orgfishersci.se. Polyketides are a diverse class of secondary metabolites synthesized through repetitive Claisen condensations mdpi.comnih.gov. This process involves an acyl-coenzyme A (CoA) starter unit and malonyl-CoA elongation units, catalyzed by polyketide synthases (PKSs) mdpi.comresearchgate.net. PKSs share significant homology with fatty acid synthases (FASs) mdpi.comimperial.ac.uk.

The biosynthesis of polyketides resembles that of fatty acids, where two-carbon units are sequentially added to a growing acyl chain nih.govlibretexts.org. A key distinction in polyketide synthesis is that the β-keto group formed during the iterative chain extension is generally not completely reduced imperial.ac.uk. This incomplete reduction, along with variations in starter and extender units and chain lengths, contributes to the vast structural diversity of polyketides, including the formation of cyclic and aromatic compounds like butenolides nih.govimperial.ac.uk. Fatty acid metabolism itself encompasses both catabolic processes for energy generation and anabolic processes where fatty acids serve as fundamental building blocks for other compounds wikipedia.org.

Intermediates and Enzymatic Steps in Butenolide Formation

The general mechanism for polyketide biosynthesis, which is relevant to butenolide formation, involves the sequential condensation of starter units with extender units mdpi.com. This is followed by a series of modifications that can include reduction, cyclization, and other tailoring reactions mdpi.comnih.gov. The resulting poly-β-keto chains, formed from the coupling of acetic acid units via condensation reactions, are the precursors to the diverse structures of polyketides mdpi.comimperial.ac.uk. While specific enzymatic steps leading directly to this compound's butenolide ring formation are not explicitly detailed in the provided literature, the overarching principles of polyketide synthesis, with its iterative condensation and selective reduction, underpin the formation of such cyclic structures.

Related Analogues and Derivatives of Natural Origin

The study of this compound has led to the identification of several related compounds that share structural similarities and are also of natural origin, often co-produced with this compound.

Isothis compound stands out as a significant natural analogue of this compound, identified as a structural isomer and co-metabolite.

Origin and Co-production: this compound and isothis compound are both phytotoxic butenolides isolated from the culture filtrates of Seiridium cardinale, a fungus known to cause canker disease in Italian cypress (Cupressus sempervirens L.) researchgate.netacs.org. These two compounds are considered the main toxins produced by S. cardinale in in vitro cultures researchgate.net.

Structural Isomerism: this compound and isothis compound are characterized as 3,4-dialkyl substituted furan-2-ones researchgate.net. Specifically, this compound is identified as 3-methyl-4-(6-hydroxyheptyl)-2-(5H)-furanone, while Isothis compound is its isomer, 3-methyl-4-(5-hydroxyheptyl)-2-(5H)-furanone researchgate.net. This indicates a difference in the position of the hydroxyl group on the heptyl side chain. The absolute configuration of the hydroxymethine in the heptyl side chain for both compounds was determined through the application of Mosher's method researchgate.netacs.org.

The structural relationship between this compound and Isothis compound is summarized in the table below:

| Compound | Structural Description | PubChem CID |

| This compound | 3-methyl-4-(6-hydroxyheptyl)-2-(5H)-furanone | 190635 |

| Isothis compound | 3-methyl-4-(5-hydroxyheptyl)-2-(5H)-furanone | 190634 |

Beyond Isothis compound, research into the metabolic pathways of Seiridium cardinale has led to the discovery of additional naturally occurring derivatives of this compound, particularly hydroxylated forms.

Hydroxylated Derivatives: When Seiridium cardinale is grown in liquid culture, it has been observed to produce new butenolides, including 7'-hydroxythis compound and 7'hydroxy-iso-seiridin researchgate.net. These compounds represent hydroxylated versions of this compound and Isothis compound, indicating further modifications to their side chains by the producing organism. The isolation and characterization of these derivatives contribute to a broader understanding of the biosynthetic capabilities of the fungi that produce this compound.

Producers of this compound and its Analogs:

| Compound Name | Primary Fungal Producers |

| This compound | Seiridium cardinale researchgate.netmdpi.comresearchgate.net, Seiridium cupressi nih.gov, Pestalotiopsis sp. PSU-MA69 rsc.org |

| Isothis compound | Seiridium cardinale researchgate.netacs.orgnih.gov |

| 7'-hydroxythis compound | Seiridium cardinale researchgate.net |

| 7'hydroxy-iso-seiridin | Seiridium cardinale researchgate.net |

Iii. Chemical Synthesis and Derivatization for Research

Total Synthesis Approaches to Seiridin and its Enantiomers

Total synthesis of complex natural products often involves intricate multi-step procedures designed to construct the molecular skeleton with precise control over stereochemistry. For this compound, a butenolide, such synthetic endeavors are particularly challenging due to its chiral centers and the presence of a γ-lactone ring.

The biological activity of many natural products, including phytotoxins like this compound, is often linked to a specific enantiomeric form. The first enantioselective synthesis of (-)-seiridin was reported, marking a significant advancement in accessing this specific stereoisomer uni.lu. Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process that favors the formation of one specific enantiomer or diastereomer over others researchgate.net. This is critical because different enantiomers of a compound can exhibit distinct biological properties, with one often being active and the other inactive or even detrimental researchgate.netcore.ac.uk. Common strategies in enantioselective synthesis involve the use of chiral catalysts, which temporarily hold a substrate molecule in an unsymmetrical environment, or chiral auxiliaries, which direct the stereochemical outcome researchgate.netcore.ac.uk. Biocatalysis, utilizing enzymes, also represents an efficient approach to achieve high enantioselectivity researchgate.net.

Achieving precise stereochemical control is paramount in the total synthesis of chiral compounds like this compound. Methodological advances in this area include the development of new chiral catalysts and reagents that can direct reactions to yield a desired stereoisomer with high selectivity researchgate.netcore.ac.ukmdpi.com. For instance, the control of stereochemistry can be influenced by the steric bulk of substituents or by chirality pairing strategies in reactions mdpi.comchem960.com. The complexity of this compound's structure, with its butenolide core and aliphatic side chain featuring a hydroxyl group, necessitates sophisticated methods to establish and maintain the correct absolute configuration during synthesis wikipedia.org.

Laboratory-Scale Derivatization for Structure-Activity Relationship Studies

Derivatization of natural products involves chemically modifying their structures to explore how these changes impact their biological activities. This process is fundamental to Structure-Activity Relationship (SAR) studies, which aim to understand the relationship between a molecule's chemical structure and its biological effects nih.govnih.govnih.govnih.govnih.gov.

Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules and significantly influence their physical and chemical properties, including solubility, reactivity, and biological activity. For this compound, studies on its structure-activity relationship have shown that its toxicity, phytohormone-like effects, and antimicrobial activity are closely linked to the γ-lactone ring and the acetylation of the hydroxyl group on the aliphatic side chain. Modifications such as esterification or etherification reactions can alter a compound's properties, which is crucial for optimizing research outcomes. For instance, the presence or absence of adjacent functional groups can drastically affect the chemical properties of a specific functional group within a molecule.

Conjugates and Hybrid Molecules Research

The development of conjugates and hybrid molecules represents an advanced strategy in chemical research, aiming to combine the desirable properties of two or more distinct chemical entities into a single molecule or to create prodrugs that release an active compound upon specific stimuli.

Research into this compound conjugates includes the synthesis of "this compound jasmonate" (JA-Sei), an ester formed between jasmonic acid (JA) and this compound genome.jp. Such conjugates are often designed as inactive storage pools of a bioactive compound, which can then be transformed into the active form within a biological system to trigger specific responses. For example, JA-Sei has been shown to trigger jasmonic acid-regulated plant responses, requiring its conversion into the bioactive jasmonyl-isoleucine (JA-Ile) for recognition by the plant's perception complex. This approach allows for controlled release and targeted activity. The broader concept of hybrid molecules involves physically or chemically combining two or more pharmacophores or bioactive entities into a single structure, with the aim of achieving synergistic effects, improved pharmacokinetic properties, or novel mechanisms of action wikipedia.org.

Iv. Biological Activity and Mechanisms of Action Research

Phytotoxic Activity Research

Seiridin exhibits potent phytotoxic activity, playing a crucial role in the development of plant diseases, particularly the cypress canker. Its effects extend from macroscopic symptoms to intricate cellular and subcellular interactions, influencing various physiological processes in both host and non-host plants.

Role in Plant Disease Pathogenesis: Cypress Canker Model

This compound is recognized as a key phytotoxin produced by Seiridium cardinale, the causal agent of cypress canker disease nih.govwikidata.org. This fungus produces a range of phytotoxic metabolites, with this compound and isothis compound identified as major toxins that contribute to the disease's progression nih.govsenescence.info. The necrotic action observed in S. cardinale infections is linked to the production of these non-host specific toxic compounds, which can cause the killing and disruption of living bark cells even before fungal hyphae proliferate extensively within the host tissue nih.govsenescence.info. While this compound and isothis compound are the primary toxins produced in vitro, they are believed to induce only a subset of the symptoms observed in plants infected in vivo, suggesting the involvement of other fungal toxins in the full spectrum of disease nih.gov. The varying susceptibility of Cupressus species to Seiridium pathogens is correlated with their sensitivity to these phytotoxins, with more resistant species like Cupressus arizonica demonstrating a higher tolerance to seiridins compared to susceptible species such as Cupressus macrocarpa wikipedia.org.

Cellular and Subcellular Interactions in Plant Hosts

At the cellular level, this compound has been shown to influence plant cell proliferation. Studies using cypress callus and cell suspension cultures revealed that this compound can promote cell proliferation in Cupressus species, often more effectively than its isomer, isothis compound, at comparable concentrations (e.g., 50 µM) wikipedia.orgfishersci.se. This suggests that this compound may act as a phytohormonal-like regulator, potentially involved in processes of cell enlargement and proliferation wikipedia.orgfishersci.se. Furthermore, this compound can interact with or even counteract the effects of established plant growth regulators, such as kinetin (B1673648) (KIN) and 2,4-dichlorophenoxyacetic acid (2,4-D). Notably, this compound was observed to replace kinetin in the culture medium for C. arizonica, indicating a potential for direct involvement in plant hormonal signaling pathways wikipedia.orgfishersci.se.

Exposure to this compound can lead to visible cellular changes, including the browning of cells wikipedia.org. Differential responses have been observed between cypress species; C. macrocarpa cells, when exposed to high concentrations of this compound, exhibited increased leaching of chemicals and a rise in the acidity of cell suspension cultures compared to C. arizonica wikipedia.org. The structural integrity of this compound is critical for its biological activity. Research indicates that the delta alpha,beta-unsaturated-gamma-lactone ring and the precise location of the hydroxy group within the heptyl side chain are essential features for its phytotoxic effects wikipedia.org.

Effects on Plant Physiological Processes (e.g., Electrolyte Leakage, Growth Responses)

In terms of growth responses, this compound has been found to inhibit root growth in certain herbaceous test plants. Specifically, this compound and its hydrogenated derivative, 3,4-dihydro this compound, were active in inhibiting the root growth of lettuce germlings wikipedia.org. However, seed germination itself was generally unaffected by this compound and its derivatives wikipedia.org. Beyond direct phytotoxicity, this compound can also participate in broader plant signaling pathways. When this compound forms an ester with jasmonic acid (JA) to create jasmonate-seiridin (JA-Sei), it can trigger JA-regulated plant responses, including protein degradation and growth inhibition. This mechanism requires the conversion of JA into its bioactive form, jasmonoyl-isoleucine (JA-Ile), and its recognition by the plant's COI1-JAZ perception complex nih.govwikidata.org.

Host and Non-Host Plant Responses to this compound Exposure

This compound's phytotoxic activity extends to both host and non-host plants nih.govwikipedia.org. The differential responses among cypress species highlight varying sensitivities to this compound, with susceptible hosts like C. macrocarpa being more affected than resistant ones such as C. arizonica wikipedia.orgwikipedia.org. The inherent tolerance of C. arizonica to this compound may be partly attributed to its higher content of terpenoids compared to the more susceptible C. macrocarpa wikipedia.org.

Beyond its role in cypress canker, this compound has been investigated for its effects on other plant species, including non-hosts. In ecotoxicological evaluations, this compound demonstrated no toxic effects on the macrophyte Raphanus sativus at environmentally relevant concentrations, suggesting a relatively lower toxicity profile compared to some other fungal metabolites herts.ac.ukuni.lu. Interestingly, this compound has also shown promise in pest management, exhibiting high feeding deterrence against the pea aphid (Acyrthosiphon pisum) with imperceptible leaf damage on faba bean, indicating its potential as a selective biocontrol agent with minimal phytotoxicity to certain crops fishersci.ca.

Antimicrobial Activity Research

In addition to its phytotoxic properties, this compound also possesses antimicrobial activity, particularly against certain bacterial strains.

Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Bacillus megaterium, Pseudomonas fluorescens)

This compound has been demonstrated to possess antibacterial activity nih.govwikidata.orgwikipedia.orgfishersci.ca. Specifically, it has shown efficacy against Gram-positive bacteria such as Bacillus megaterium (now known as Priestia megaterium) and Gram-negative bacteria like Pseudomonas fluorescens nih.govherts.ac.ukuni.lu. This antibacterial activity was observed at a concentration of 150 µM for both this compound and its hydrogenated derivatives wikipedia.org. Similar to its phytotoxic effects, the integrity of the delta alpha,beta-unsaturated-gamma-lactone ring and the specific positioning of the hydroxy group within the heptyl side chain are crucial for this compound's antimicrobial efficacy wikipedia.org.

Table 1: Summary of this compound's Biological Activities

| Activity Type | Specific Effect/Target | Key Findings | Relevant Section |

| Phytotoxic | Cypress Canker Pathogenesis | Key toxin of Seiridium cardinale; causes cell necrosis; differential host susceptibility nih.govwikidata.orgsenescence.info | 4.1.1 |

| Phytotoxic | Plant Cell Proliferation | Promotes cell proliferation in Cupressus callus/suspension cultures; interacts with plant growth regulators; causes cell browning wikipedia.orgfishersci.se | 4.1.2 |

| Phytotoxic | Electrolyte Leakage | Induces electrolyte loss in Cupressus shoot tissues wikipedia.org | 4.1.3 |

| Phytotoxic | Root Growth Inhibition | Inhibits root growth of lettuce germlings wikipedia.org | 4.1.3 |

| Phytotoxic | Jasmonic Acid Pathway | JA-Sei triggers JA-regulated responses like protein degradation and growth inhibition nih.govwikidata.org | 4.1.3 |

| Phytotoxic | Non-Host Plant Response | Low toxicity to Raphanus sativus; high deterrence to pea aphid with low phytotoxicity on faba bean herts.ac.ukuni.lufishersci.ca | 4.1.4 |

| Antimicrobial | Antibacterial Efficacy | Active against Bacillus megaterium and Pseudomonas fluorescens at 150 µM nih.govwikipedia.orgherts.ac.ukuni.lu | 4.2.1 |

Antifungal Research: Spectrum and Potency against Fungal Pathogens

This compound has demonstrated inhibitory activity against various fungi, notably against Phytophthora sp., an oomycete plant pathogen nih.gov. The biological activity of this compound and its derivatives was reported in 1995, highlighting their phytotoxic effects on host and non-host plants, as well as antibacterial activity against Pseudomonas Mig and Bacillus Chon nih.gov. While this compound exhibits general antifungal properties, specific detailed potency data or a comprehensive spectrum of activity against fungal pathogens such as Botrytis, Fusarium, or Geotrichum are not extensively detailed in the current literature.

Insecticidal and Pest Deterrent Activity Research

This compound has been investigated for its potential as a natural alternative to synthetic insecticides, showing promising results in pest deterrence.

Antifeedant Effects on Insect Pests (e.g., Acyrthosiphon pisum)

This compound has exhibited significant antifeedant effects against the pea aphid (Acyrthosiphon pisum), a major insect pest of legume crops nih.govchem960.commdpi.comebi.ac.uk. In dual-choice bioassays, this compound produced high feeding deterrence, with imperceptible damage to the plant leaves, suggesting its potential for aphid management without phytotoxic effects on the crop nih.govchem960.commdpi.comebi.ac.uk. Specifically, this compound at a concentration of 0.5 mM demonstrated high aphid feeding deterrence nih.gov. These findings highlight this compound's promise as a biopesticide for controlling economically important crop pests like the pea aphid nih.govchem960.commdpi.comebi.ac.uk.

Table 1: Antifeedant Activity of this compound against Acyrthosiphon pisum

| Compound | Concentration (mM) | Feeding Deterrence | Phytotoxicity on Faba Bean | Potential as Biopesticide |

| This compound | 0.5 | High | Imperceptible leaf damage | High |

Biting Deterrent Activity Against Mosquito Vectors (e.g., Aedes aegypti)

Research has also explored this compound's activity as a biting deterrent against mosquito vectors. This compound has shown promising biting deterrent activity against Aedes aegypti, the primary vector for arboviruses such as dengue fever nih.govwindows.net. In biting-deterrence bioassays, this compound demonstrated activity superior to that of the solvent control windows.net. Related compounds, including isothis compound and 2'-O-acetylthis compound, also exhibited biting deterrent activities against Ae. aegypti windows.net. While sphaeropsidin B was found to be the most active compound, with biting deterrence statistically similar to DEET, this compound still presented a notable deterrent effect windows.net.

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms and structure-activity relationships (SAR) of this compound is crucial for its potential development as a bioactive agent.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-activity relationship studies have been conducted on this compound and its derivatives to identify the key structural features essential for their biological activities nih.govresearchgate.net. These studies have indicated that the furanone ring is likely the structural component responsible for this compound's activity nih.gov. Chemical modifications of this compound have revealed that alterations to the gamma-lactone ring or acetylation of the hydroxy group in the aliphatic side chain at C-4 can lead to a decrease in the compound's toxicity nih.gov.

V. Advanced Analytical and Research Methodologies for Seiridin Studies

Spectroscopic Techniques for Structure Elucidation and Characterization

Spectroscopic methods are fundamental to determining the molecular structure of organic compounds by analyzing their interaction with electromagnetic radiation. For Seiridin, these techniques have been instrumental in its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of pure compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule taylorandfrancis.comnih.gov. For this compound, 1H NMR spectroscopy has been employed for its characterization. A 1H NMR spectrum of this compound, recorded in CDCl3 at 500 MHz, has been reported and was found to be consistent with previously published data mdpi.com. Both 1D and 2D NMR spectroscopy are utilized for the comprehensive characterization of such compounds, offering insights into their intricate structures science.gov. NMR is considered a cornerstone for establishing molecular structures by analyzing connectivity networks at the atomic level, and it can also provide qualitative and quantitative information for small molecules nih.govclariant.com.

Mass Spectrometry (MS), including Electrospray Ionization (ESI-MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to provide information about its elemental composition and structural features through fragmentation patterns taylorandfrancis.com. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing polar and thermally labile compounds like natural products. In the analysis of this compound, ESI-MS has been utilized, revealing a protonated adduct [M + H]+ ion at m/z 213 mdpi.com. The ESI-MS data, along with 1H NMR data, have consistently agreed with previously reported literature for this compound mdpi.comresearchgate.net. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) serves as an important analytical platform for the separation, detection, identification, and structural elucidation of metabolites, achieved through accurate mass measurement and tandem mass spectrometry taylorandfrancis.com. While MS can differentiate and group molecules, NMR spectroscopy is typically required for definitive structural characterization nih.gov.

Optical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Optical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for determining the stereochemical composition and absolute configuration of chiral molecules. This compound, being a butenolide, possesses chiral centers. The specific optical rotation value for this compound ([α]25D −129.5 (c 0.5 in MeOH)) has been reported and found to be in agreement with existing literature mdpi.com. Circular Dichroism (CD) spectroscopy, which measures the wavelength-dependent differential absorbance of circularly polarized light, is applicable to molecules containing chiral elements and provides insights into their structure and stability nih.govphotophysics.com. CD measurements have been specifically employed to determine the stereochemical composition of this compound derivatives science.govresearchgate.net.

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation | Reference |

| 1H NMR Spectroscopy | Spectrum in CDCl3, 500 MHz, consistent with literature | mdpi.com |

| ESI-MS | Protonated adduct [M + H]+ at m/z 213 | mdpi.com |

| Optical Rotation | [α]25D −129.5 (c 0.5 in MeOH), consistent with literature | mdpi.com |

X-ray Diffractometric Analysis

X-ray diffractometric analysis, particularly X-ray diffraction (XRD), is a powerful non-destructive analytical technique primarily used to determine the crystal structure, phase composition, and orientation of crystalline materials libretexts.orgmalvernpanalytical.comforcetechnology.com. It provides detailed information about the arrangement of atoms within a molecule by analyzing how X-rays are diffracted by the crystalline lattice libretexts.orgforcetechnology.com. While X-ray crystallography is a definitive method for obtaining the absolute stereostructure of a compound, specific detailed X-ray diffraction data for this compound itself were not found in the provided research findings. It is generally applied for larger, well-ordered crystals to provide unambiguous structural elucidation taylorandfrancis.comlibretexts.org.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable for isolating and purifying chemical compounds from complex mixtures, a critical step before detailed structural analysis can be performed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective technique for the separation and purification of chemical compounds, offering high sensitivity, excellent resolution, and reliable reproducibility researchgate.net. For this compound, while initial purification involved successive steps of column chromatography on silica (B1680970) gel and thin-layer chromatography to obtain it as a pure compound mdpi.com, HPLC has been specifically mentioned in the context of determining the stereochemical composition of this compound derivatives through HPLC separations science.govresearchgate.net. HPLC is adept at separating compounds from various impurities and sequences of improper length, yielding high purity products suitable for demanding applications generi-biotech.com. Furthermore, HPLC is frequently coupled with mass spectrometry (HPLC-MS) for comprehensive analysis, identification, and structural elucidation of components in complex samples taylorandfrancis.comnih.govclariant.commicrocombichem.com. Hyphenated techniques like HPLC-SPE-NMR (High-Performance Liquid Chromatography–Solid Phase Extraction–Nuclear Magnetic Resonance) are also employed, allowing for the concentration of chromatographic peaks and subsequent NMR analysis, which is particularly beneficial for the structure elucidation of natural products directly from crude extracts nih.govchromatographyonline.com.

Other Advanced Separation Methodologies

The isolation and purification of this compound from fungal culture filtrates are complex processes, often yielding the compound at very low levels. High-performance liquid chromatography (HPLC) is a key technique employed for the separation and purification of this compound and its derivatives from complex biological matrices. The necessity for a "long process of purification" and the low yields underscore the importance of advanced separation methodologies to obtain pure this compound for detailed studies. While specific details on other advanced separation techniques beyond general HPLC were not extensively detailed in the provided literature, the inherent challenges in isolating such low-abundance, structurally similar compounds like this compound and iso-Seiridin imply the use of sophisticated chromatographic and extraction methods to achieve the required purity for comprehensive analysis.

Bioassays and Model Systems in Research

Bioassays and various model systems are crucial for investigating the biological activities and ecotoxicological profiles of this compound. These systems provide controlled environments to assess the compound's effects on plant growth, development, and various organisms representing different trophic levels.

Plant Cell and Tissue Culture Systems (e.g., Cupressus callus and suspension cultures)

Plant cell and tissue culture systems, particularly those derived from Cupressus species, have been extensively utilized to study the effects of this compound and its isomer, iso-Seiridin. Cupressus macrocarpa and C. arizonica callus and cell suspension cultures have been established and used as model systems. nih.gov In these systems, this compound has demonstrated a notable ability to promote cell proliferation in cypress, even exhibiting phytohormone-like activity. nih.gov Specifically, this compound promoted cell proliferation of cypress more effectively than iso-Seiridin for callus initiation, maintenance, and cell suspension cultures. nih.gov

Research findings indicate that the growth rates of cypress callus tissues and suspension cultures of both Cupressus species increased exponentially with this compound concentrations ranging from 50 to 150 µM. nih.gov At a concentration of 50 µM, this compound promoted growth more significantly than 100 µM of iso-Seiridin. nih.gov Furthermore, this compound was shown to interact with or counteract plant growth regulators like kinetin (B1673648) (KIN) and 2,4-dichlorophenoxyacetic acid (2,4-D), and could even replace KIN in the culture medium for C. arizonica. nih.gov This suggests this compound's involvement in cell enlargement and proliferation processes. nih.gov The response of these in vitro cultures to this compound can serve as a valuable tool for screening cypress germplasm for sensitivity or tolerance to the phytotoxin, aiding in resistance breeding programs. chem960.com

In Planta and In Vitro Bioactivity Assays (e.g., root growth inhibition, seed germination)

This compound's bioactivity has been assessed through both in planta (on whole plants) and in vitro assays.

Root Growth Inhibition: this compound (SEI) and its derivative, 3,4-dihydro this compound, have shown activity in inhibiting the root growth of germlings from herbaceous test plants, such as lettuce. Additionally, a reduction in root growth was observed in radish germlings treated with acetyl iso-Seiridin or 3,4-dihydro iso-Seiridin. This effect highlights this compound's phytotoxic properties and its potential to interfere with plant development at the root level. Root growth inhibition is a well-documented plant response to various chemical stimuli, including phytohormones.

Seed Germination: In contrast to its effects on root growth, studies have indicated that seed germination was generally not affected by this compound and its iso-Seiridin derivatives. This suggests a more specific mode of action primarily impacting post-germination growth processes rather than the initial germination phase.

Ecotoxicological Evaluation Methodologies using Bioindicators (e.g., Aliivibrio fischeri, Raphidocelis subcapitata, Daphnia magna, Caenorhabditis elegans, Raphanus sativus L.)

Ecotoxicological evaluations of this compound are critical for understanding its potential environmental impact, especially given its phytotoxic nature. A battery of standardized ecotoxicological tests has been employed using a range of bioindicators representing different aquatic and terrestrial trophic levels. nih.gov

The bioindicators used include:

The bacterium Aliivibrio fischeri (formerly Vibrio fischeri), a bioluminescent bacterium sensitive to metabolic disturbances caused by contaminants.

The freshwater microalga Raphidocelis subcapitata (also known as Pseudokirchneriella subcapitata), a primary producer widely used for assessing ecotoxicity due to its sensitivity to various chemicals.

The crustacean Daphnia magna, a common aquatic invertebrate used in toxicity testing.

The nematode Caenorhabditis elegans, a soil organism frequently used in ecotoxicity studies.

The macrophyte Raphanus sativus L. (radish), a plant model for studying responses to environmental stresses.

Studies evaluating this compound alongside other fungal metabolites (e.g., cavoxin, epi-epoformin, sphaeropsidone) have revealed that this compound generally exhibits relatively lower toxicity compared to some commercial biocides. For A. fischeri, an EC₅₀ value of 30.96 mg/L was reported for this compound, indicating a lower toxicity compared to other tested compounds like cavoxin (8.57 mg/L) and epi-epoformin (5.12 mg/L). For R. subcapitata, this compound showed low or no toxicity, with EC₅₀ values indicating that its algal toxicity was lower than that of epi-epoformin and sphaeropsidone. These findings suggest that environmental applications involving this compound, if diluted, might not significantly disrupt bacterial metabolism in aquatic ecosystems.

Table 1: Ecotoxicological Data for this compound on Select Bioindicators

| Bioindicator Species | Effect Concentration (EC₅₀) for this compound | Reference |

| Aliivibrio fischeri | 30.96 mg/L | |

| Raphidocelis subcapitata | Low/No Toxicity |

Computational Chemistry and Modeling Approaches

Computational chemistry and modeling approaches play an increasingly important role in understanding the structural, electronic, and spectroscopic properties of complex molecules like this compound. These methods can provide insights into molecular conformation, stability, and interactions that are difficult to obtain solely through experimental means.

Vi. Ecological Role and Environmental Interactions

Role in Plant-Pathogen Co-evolutionary Dynamics

The ongoing "arms race" between plants and their pathogens is a fundamental aspect of co-evolution, where each evolves in response to selective pressures exerted by the other. Fungal pathogens, in particular, employ various strategies, including the production of specialized metabolites, to overcome host defenses and establish infection. researchgate.netnih.govnih.govucl.ac.uk

Seiridin is a notable phytotoxin produced by certain fungal species, most prominently by Seiridium cardinale. researchgate.net Seiridium cardinale is a highly destructive fungal pathogen responsible for cypress canker disease, which severely affects various species within the Cupressaceae family, including Monterey cypress (Cupressus macrocarpa) and Italian cypress (Cupressus sempervirens). pnwhandbooks.orgca.govagriculturejournals.czbartletttree.co.uk

Phytotoxic metabolites like this compound are crucial virulence factors that assist these fungi in the invasion and colonization of host plants. researchgate.netmdpi.com The ability of a fungus to cause disease (pathogenicity) and to worsen the disease (virulence) is often mediated by such compounds, leading to significant tissue damage and disease progression. mdpi.comajol.info

Symptoms of cypress canker, which are exacerbated by the action of such toxins, include the discoloration of foliage from green to straw to reddish-brown, dieback of branches, and the formation of characteristic sunken cankers on twigs and branches. bartletttree.co.uk These cankers often exude large amounts of resin, indicating active infection and host response. bartletttree.co.uk The fungus typically gains entry into trees through natural wounds or insect-damaged tissues, with disease development favored by prolonged periods of mist, light rain, and moderate temperatures. pnwhandbooks.org Drought-stressed trees are particularly susceptible, showing accelerated canker enlargement. pnwhandbooks.org The pathogen produces infectious spores within black fruiting structures called acervuli, which can persist on dead foliage and branches for several years, contributing to the spread and persistence of the disease. bartletttree.co.uk Historically, S. cardinale has caused extensive mortality in Cupressaceae plantations and natural stands globally. ca.gov

In the context of plant-pathogen interactions, this compound acts as a virulence factor that helps the pathogen overcome plant defenses rather than directly inducing beneficial defense responses in the infected host. Plants possess intricate defense mechanisms against pathogens, which include the production of secondary metabolites and the activation of phytohormonal signaling pathways, such as those involving jasmonates and salicylic (B10762653) acid. researchgate.netmdpi.comimrpress.com These responses aim to deter pathogen feeding, inhibit growth, or trigger more robust immune reactions. researchgate.netmdpi.com However, pathogenic fungi, through compounds like this compound, manipulate or evade these host defense responses to facilitate successful infection and colonization. The presence of such phytotoxins represents a counter-adaptation by the pathogen in the co-evolutionary dynamic, enabling it to persist and cause disease in natural ecosystems.

Interactions with Other Organisms in Ecological Niches

Beyond direct plant-pathogen dynamics, this compound's ecological role may extend to interactions with other organisms within its environmental niche, influencing broader community structures.

Research has indicated that this compound can mediate interactions between plants and certain insect pests. Studies have demonstrated its antifeedant activity against insect pests, such as the pea aphid (Acyrthosiphon pisum). nih.govcsic.es In dual-choice bioassays, this compound exhibited high feeding deterrence against pea aphids. nih.govcsic.es Importantly, the compound showed low or imperceptible phytotoxicity on faba bean leaves, suggesting its potential as a selective agent for pest management. nih.govcsic.es This property aligns with the broader understanding that fungi produce a variety of bioactive secondary metabolites that can exert inhibitory or deterrent effects on pests. researchgate.netresearchgate.netmdpi.com Endophytic fungi, which colonize plant tissues, are known to interfere with arthropod development, either directly or indirectly, through the toxic or phagodeterrent effects of their secondary metabolites. researchgate.netmdpi.commdpi.com

The following table summarizes the antifeedant activity of this compound against pea aphids:

| Compound | Concentration (mM) | Feeding Deterrence against Pea Aphid | Phytotoxicity on Faba Bean Leaves |

| This compound | 0.5 | High | Low or Imperceptible |

| 1-Hexadecanol | 1.0 | High | Low or Imperceptible |

| Gliotoxin | 1.0 | High | Significant |

| Cyclopaldic Acid | 0.5 | High | Significant |

| Cytochalasin A | 0.5 | Low | Low or Imperceptible |

| 1-Nonadecanol | - | Low | Low or Imperceptible |

| 1-Heptadecanol | 1.0 | Low | - |

| Sphaeropsidin A | - | Larvicidal and Biting Deterrent (against Aedes aegypti) | - |

Note: Data for Gliotoxin, Cyclopaldic Acid, Cytochalasin A, 1-Nonadecanol, 1-Heptadecanol, and Sphaeropsidin A are included for comparative context as they were mentioned in the same studies investigating this compound's antifeedant properties. nih.govcsic.esmdpi.com

Potential for Biocontrol Strategies and Sustainable Agriculture Research

The ecological properties of this compound, particularly its observed antifeedant activity against insect pests, highlight its potential for application in biocontrol strategies and contribute to the broader goals of sustainable agriculture. The increasing awareness of the adverse environmental and health impacts of conventional synthetic pesticides has spurred interest in natural product alternatives. researchgate.netnih.govcsic.esmdpi.comabrinternationaljournal.orgmdpi.comnih.gov

Biocontrol agents (BCAs), which include a diverse array of eco-friendly microbes and their metabolites, offer promising solutions for managing pests and diseases in an environmentally responsible manner. abrinternationaljournal.orgmdpi.comnih.gov These agents can operate through various mechanisms, such as antibiosis, competition for resources, parasitism, and the induction of systemic resistance in plants. abrinternationaljournal.orgnih.gov

This compound's demonstrated efficacy as an antifeedant against aphids positions it as a candidate for a natural insecticide, aligning with the principles of reducing reliance on chemical inputs in agriculture. nih.govcsic.es While its primary ecological role is as a phytotoxin contributing to fungal virulence, its specific activity against insect pests suggests a distinct application in pest management. Further research is essential to fully evaluate its practical application, formulation, and efficacy in field conditions to integrate it effectively into sustainable agricultural practices. csic.es The broader aim of sustainable agriculture involves enhancing plants' natural defense mechanisms and exploring biologically based solutions to ensure crop protection and productivity. mdpi.comimrpress.commdpi.comnih.gov

Investigation as a Natural Insecticide or Deterrent

Research has extensively investigated this compound's capacity to act as a natural insecticide or deterrent against various agricultural and public health pests. A notable area of study involves its efficacy against the pea aphid (Acyrthosiphon pisum), a significant pest of legume crops such as peas, faba beans, lupins, alfalfa, and lentils nih.govwikipedia.orgwikipedia.org. Infestations by pea aphids can lead to considerable yield and quality losses in these crops by causing chlorotic damage, leaf curling and wilting, nutrient deficiencies, and plant stunting nih.gov.

In dual-choice bioassays, this compound has demonstrated significant feeding deterrence against the pea aphid nih.govwikipedia.orgwikipedia.orgnih.gov. Studies comparing this compound with other natural compounds, including long-chain alcohols and other fungal metabolites, have highlighted its strong deterrent properties. While this compound exhibited high feeding deterrence, its direct mortality effect on pea aphids was observed to be low nih.govwikipedia.orgnih.gov. A crucial finding supporting this compound's potential as a biopesticide is its low or imperceptible phytotoxicity on faba bean leaves, indicating that it does not cause significant damage to the host plants it is intended to protect nih.govwikipedia.orgnih.gov.

Beyond agricultural pests, this compound has also shown promising activity as a biting deterrent against Aedes aegypti, a mosquito species that is a primary vector for arboviruses such as dengue fever, yellow fever, and Zika virus wikipedia.orgfishersci.cafishersci.ca. Derivatives of this compound have been synthesized and evaluated for their biting deterrent and larvicidal activities against Ae. aegypti, indicating a broader spectrum of potential applications in vector control wikipedia.org. Furthermore, this compound has exhibited antibacterial activities against Bacillus megaterium and Pseudomonas fluorescens wikipedia.org.

The following table summarizes key research findings regarding this compound's deterrent activity and phytotoxicity:

| Compound | Target Pest | Activity Observed | Phytotoxicity on Faba Bean Leaves | Source(s) |

| This compound | Acyrthosiphon pisum | High feeding deterrence | Low or imperceptible | nih.govwikipedia.orgnih.gov |

| This compound | Aedes aegypti | Biting deterrent | Not applicable | wikipedia.orgfishersci.cafishersci.ca |

| 1-Hexadecanol | Acyrthosiphon pisum | High feeding deterrence | Not specified | nih.govwikipedia.orgnih.gov |

| Gliotoxin | Acyrthosiphon pisum | High feeding deterrence | Not specified | nih.govwikipedia.orgnih.gov |

| Cyclopaldic acid | Acyrthosiphon pisum | High feeding deterrence | Not specified | nih.govwikipedia.orgnih.gov |

| Cytochalasin A | Acyrthosiphon pisum | Low mortality | Low or imperceptible | nih.govwikipedia.orgnih.gov |

| 1-Heptadecanol | Acyrthosiphon pisum | Low mortality | Not specified | nih.govwikipedia.orgnih.gov |

| 1-Nonadecanol | Acyrthosiphon pisum | Low mortality | Low or imperceptible | nih.govwikipedia.orgnih.gov |

| Sphaeropsidin A | Aedes aegypti | Biting deterrent, Larvicidal | Not applicable | fishersci.ca |

| Papyracillic acid | Aedes aegypti | Biting deterrent | Not applicable | fishersci.ca |

| DEET (for comparison) | Aedes aegypti | Biting deterrent | Not applicable | fishersci.ca |

Integration into Integrated Pest Management (IPM) Research Frameworks

The growing concerns regarding the adverse environmental and health impacts of synthetic chemical pesticides have spurred a global interest in discovering and utilizing natural products as sustainable alternatives nih.govwikipedia.orgnih.govfishersci.be. This shift aligns perfectly with the principles of Integrated Pest Management (IPM). IPM is a comprehensive and environmentally sensitive approach to pest control that emphasizes a combination of common-sense practices to manage pest damage while minimizing risks to human health and the environment thegoodscentscompany.comentomon.inottokemi.com.

This compound's demonstrated efficacy as a feeding and biting deterrent, coupled with its low phytotoxicity on target crops, positions it as a strong candidate for integration into IPM research frameworks nih.govwikipedia.orgnih.gov. IPM programs prioritize preventive measures and the use of non-chemical methods whenever they provide satisfactory pest control thegoodscentscompany.comottokemi.com. The discovery of natural compounds like this compound contributes to the development of biological control agents, which are a key component of IPM, alongside cultural, physical, and judicious chemical controls ottokemi.com.

The exploration of fungal metabolites, such as this compound, within the chemical ecology approach to arthropod pest management, represents a proactive strategy to identify safer and more ecologically sound pest control solutions fishersci.be. While its potential is evident, further studies are necessary to fully evaluate the practical application of this compound in broader IPM strategies, including field trials and comprehensive assessments of its environmental fate and interactions within complex agro-ecosystems nih.gov.

Vii. Future Directions and Emerging Research Areas

Untapped Biosynthetic Potential and Pathway Engineering

The complete biosynthetic pathway of Seiridin remains to be elucidated. A comprehensive understanding of the enzymatic steps and genetic regulation involved in its production is a critical future direction. Modern genomic and transcriptomic approaches can be leveraged to identify the gene clusters responsible for this compound biosynthesis in Seiridium species. Once these pathways are identified, metabolic engineering strategies could be employed to enhance the production of this compound for research purposes or to generate novel derivatives. nih.govsciepublish.comfrontiersin.org

Pathway engineering in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, could offer a more controlled and scalable production platform. biorxiv.org This would involve the transfer and optimization of the this compound biosynthetic genes into a microbial chassis. Such systems would not only facilitate a more reliable supply of the compound but also enable the creation of engineered pathways to produce "unnatural" this compound analogs with potentially novel activities. The successful application of metabolic engineering to other natural products, such as syringin (B1682858) and valerenadiene, serves as a promising blueprint for future this compound research. biorxiv.orgnih.gov

Discovery of Novel this compound Analogs with Enhanced or Modified Activities

The synthesis and evaluation of novel this compound analogs represent a fertile ground for discovery. Structure-activity relationship (SAR) studies are pivotal in identifying the chemical moieties responsible for the biological effects of this compound and its isomer, Isothis compound. nih.gov Initial research has indicated that the integrity of the δ-α,β-unsaturated-γ-lactone ring and the position of the hydroxyl group on the heptyl side chain are crucial for its phytotoxic and antimicrobial activities. nih.gov

Future research should focus on the targeted synthesis of new derivatives with modifications at these and other positions to explore how these changes impact bioactivity. For instance, altering the length and functional groups of the aliphatic side chain or modifying the butenolide ring could lead to analogs with enhanced potency, greater target specificity, or entirely new biological functions. nih.govnih.govmdpi.commdpi.com The development of such analogs is essential for probing the molecular targets of this compound and for potentially developing new chemical tools for biological research.

| Compound | Modification | Effect on Root Growth (Lettuce) | Antibacterial Activity |

|---|---|---|---|

| This compound (SEI) | - | Active | Active at 150 µM |

| Isothis compound (ISE) | Isomer of SEI | Inactive | Active at 150 µM |

| 3,4-dihydro SEI | Modification of γ-lactone ring | Active | Active |

| Acetyl ISE | Acetylation of hydroxy group | Inactive | Not specified |

| 3,4-dihydro ISE | Modification of γ-lactone ring | Inactive | Not specified |

Advanced Mechanistic Studies at the Omics Level (e.g., Proteomics, Metabolomics)

To date, the precise molecular mechanism of action of this compound is not well understood. The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to unravel the cellular response to this compound exposure in target organisms. nih.gov By analyzing global changes in protein expression (proteomics) and metabolite profiles (metabolomics) in plant or microbial cells treated with this compound, researchers can identify the specific pathways and processes that are perturbed. nih.gov

This systems-level approach can provide clues about the primary molecular target of this compound and uncover downstream effects. nih.gov For example, proteomics might reveal the upregulation of stress-response proteins or the downregulation of key metabolic enzymes. Metabolomics could identify the accumulation or depletion of specific small molecules, indicating which metabolic pathways are affected. Integrating these omics datasets can provide a holistic view of the cellular response and generate new hypotheses about this compound's mode of action that can be further tested.

Development of High-Throughput Screening Assays for this compound Research

The discovery of novel this compound analogs and the exploration of their biological activities would be greatly accelerated by the development of high-throughput screening (HTS) assays. nih.gov HTS allows for the rapid testing of large libraries of compounds for their effects in a particular biological assay. For this compound research, HTS assays could be designed to screen for a variety of activities, such as phytotoxicity, antimicrobial effects, or inhibition of specific enzymes.

The development of robust and miniaturized bioassays is a critical first step. researchgate.netresearchgate.netnih.gov These could be cell-based assays that measure cell viability or reporter gene expression, or biochemical assays that measure the activity of a purified enzyme. Once a suitable assay is developed, it can be automated to screen thousands of compounds, including newly synthesized this compound analogs and diverse chemical libraries, to identify new bioactive molecules.

Environmental Fate and Degradation Research in Ecological Systems

As a naturally produced phytotoxin, this compound is released into the environment, yet its fate and degradation in ecological systems are largely unknown. Research is needed to understand how this compound behaves in soil and water, including its persistence, mobility, and potential for biodegradation. fao.org Studies on the environmental fate of other pesticides and natural toxins can provide a framework for investigating this compound. nih.govresearchgate.net

Key research questions include determining the half-life of this compound in different environmental compartments and identifying the biotic (e.g., microbial degradation) and abiotic (e.g., hydrolysis, photolysis) processes that contribute to its breakdown. nih.govredalyc.org Identifying microorganisms capable of degrading this compound could also have implications for bioremediation of contaminated sites. Understanding the environmental fate of this compound is essential for a complete picture of its ecological role.

Interdisciplinary Research Integrating Chemistry, Biology, and Ecology

Addressing the complex scientific questions surrounding this compound will require an interdisciplinary approach that integrates expertise from chemistry, biology, and ecology. ijird.comncsu.edu Synthetic chemists are needed to create novel analogs, while biologists are essential for elucidating biosynthetic pathways and mechanisms of action. Ecologists can provide insights into the role of this compound in plant-pathogen interactions and its environmental fate.

Collaborative research that bridges these disciplines will be crucial for making significant advances in our understanding of this compound. nih.goved.ac.uk For example, the discovery of a new, highly potent this compound analog by chemists could provide biologists with a powerful tool to probe its molecular target. Similarly, the identification of the this compound biosynthetic pathway by biologists could enable chemists to develop biocatalytic approaches for its synthesis. Such interdisciplinary collaborations will be key to unlocking the full potential of this compound research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural and chemical properties of Seiridin?

- Methodological Answer : Employ spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) for structural elucidation, coupled with chromatographic methods (HPLC, GC-MS) for purity assessment. For novel derivatives, ensure reproducibility by cross-validating results with independent labs and adhering to standardized protocols (e.g., IUPAC guidelines) .

- Data Validation : Use statistical tools like principal component analysis (PCA) to identify outliers in spectral data and confirm consistency across replicates .

Q. How can researchers design initial experiments to assess this compound’s bioactivity in vitro?

- Methodological Answer : Adopt a tiered approach:

Conduct dose-response assays (e.g., IC50 determination) using cell lines relevant to the hypothesized mechanism.

Include positive and negative controls to validate assay sensitivity.

Use frameworks like PICO (Population: cell lines; Intervention: this compound dosage; Comparison: untreated controls; Outcome: viability/apoptosis) to structure hypotheses .

- Statistical Considerations : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare treatment groups, ensuring sample sizes are powered to detect significant effects .

Advanced Research Questions

Q. How should researchers address contradictions between observed bioactivity of this compound in vitro versus in vivo models?

- Methodological Answer :

Systematic Discrepancy Analysis : Use the SPIDER framework (Sample: animal models; Phenomenon of Interest: bioavailability; Design: pharmacokinetic studies; Evaluation: tissue distribution; Research type: comparative) to isolate variables like metabolic degradation or solubility limitations .

Data Reconciliation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) with in vitro ADMET predictions. If mismatched, refine assays using microphysiological systems (e.g., organ-on-a-chip) to bridge the gap .

- Ethical Considerations : Ensure animal studies comply with ARRIVE guidelines and include justification for model selection .

Q. What strategies optimize the synthesis of this compound derivatives with enhanced stability?

- Methodological Answer :

Retrosynthetic Analysis : Map feasible synthetic routes using computational tools (e.g., ChemDraw’s retrosynthesis module) and prioritize routes with minimal reactive intermediates.

Stability Profiling : Conduct accelerated degradation studies under varied conditions (pH, temperature) and analyze degradation products via LC-MS.

Iterative Refinement : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate derivative candidates, discarding those with impractical scalability or toxicity risks .

Q. How can machine learning (ML) enhance predictive modeling of this compound’s interactions with biological targets?

- Methodological Answer :

Data Curation : Compile high-quality datasets (e.g., binding affinities, structural descriptors) from public repositories (ChEMBL, PubChem) and preprocess to address missing values or biases .

Model Selection : Test algorithms (e.g., random forests, graph neural networks) using k-fold cross-validation, prioritizing interpretability via SHAP (SHapley Additive exPlanations) values.

Validation : Compare ML predictions with experimental results from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess model robustness .

Data Analysis and Interpretation

Q. What statistical approaches are critical for interpreting heterogeneous results in this compound’s mechanism-of-action studies?

- Methodological Answer :

Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-study variability. Tools like RevMan or R’s metafor package can quantify effect sizes and confidence intervals .

Contradiction Resolution : Apply causal inference frameworks (e.g., Bradford Hill criteria) to distinguish correlation from causation in conflicting datasets .

- Reporting Standards : Follow PRISMA guidelines for transparency in data inclusion/exclusion criteria .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in this compound’s pharmacological assays?

- Methodological Answer :

Protocol Standardization : Document all experimental parameters (e.g., cell passage number, solvent batch) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Blinding and Randomization : Implement double-blinding in animal studies and randomize treatment assignments to mitigate bias .

Reagent Validation : Use CRISPR-engineered isogenic cell lines or commercial reference standards to confirm reagent specificity .

Ethical and Reporting Considerations

Q. What ethical frameworks guide the use of human-derived samples in this compound toxicity studies?

- Methodological Answer :

Informed Consent : Ensure samples are obtained with IRB-approved protocols, detailing intended use and data anonymization procedures .

Risk-Benefit Analysis : Align study goals with the Belmont Report’s principles (respect for persons, beneficence, justice), particularly when testing novel derivatives .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.